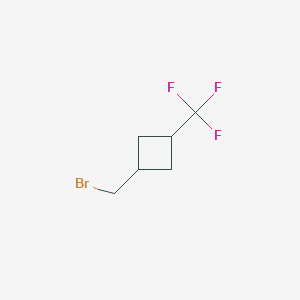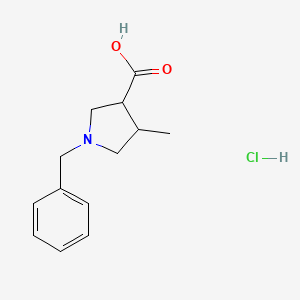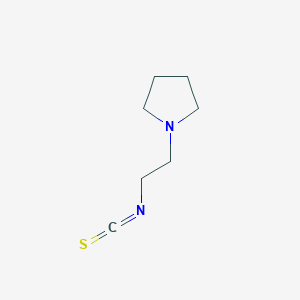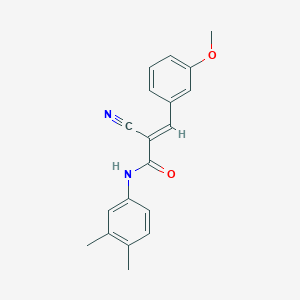
8-Bromo-5-chloro-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of quinolines. The compound has a wide range of properties that make it suitable for use in various scientific applications.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Properties
A study conducted by Lakshmi, Balachandran, and Janaki (2011) performed a comparative vibrational spectroscopic analysis, HOMO-LUMO, and NBO analysis of 8-hydroxyquinoline derivatives using Density Functional Theory (DFT). The research investigated the effects of substituents on vibrational frequencies, molecular stability, bond strength, and electron density distribution of the molecules, providing insights into the size, shape, and site of chemical reactivity of these compounds (Lakshmi, Balachandran, & Janaki, 2011).
Corrosion Inhibition
Research by Rbaa et al. (2020) focused on synthesizing novel 8-hydroxyquinoline derivatives and evaluating them as corrosion inhibitors for mild steel in acidic environments. The study highlighted the synthesis method, characterization, and inhibitory efficacy, showing potential for these compounds in protecting against acid corrosion with more than 96% efficacy at specific concentrations (Rbaa et al., 2020).
Photoremovable Protecting Groups
Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group for physiological use. The study demonstrated BHQ's efficiency in photolysis by classic one-photon and two-photon excitation, suggesting its potential in regulating the action of biological effectors in cell and tissue culture with light, especially for two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).
Coordination Behavior and Metal Complexes
Enders, Kohl, and Pritzkow (2001) investigated the synthesis and coordination behavior of the new (8-quinolyl)cyclopentadienyl ligand. Their research provides detailed insight into the formation of metal complexes with iron, manganese, and rhenium, showcasing the potential applications in creating color-changing materials and studying solvatochromism (Enders, Kohl, & Pritzkow, 2001).
Spectrophotometric Determination of Metal Ions
Blanco et al. (1989) utilized 8-hydroxyquinoline for the spectrophotometric determination of binary, ternary, and quaternary mixtures of metal ions such as aluminium, iron, copper, titanium, and nickel. This study underlines the versatility of 8-hydroxyquinoline derivatives in analytical chemistry for metal ion detection and quantification (Blanco et al., 1989).
Propiedades
IUPAC Name |
8-bromo-5-chloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYYNADEZLKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)


![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)